

# Application Notes and Protocols for GLPG-3221 CFTR Trafficking Assays

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## Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

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## Introduction

**GLPG-3221** (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed by Galapagos and AbbVie. [1][2][3] It is designed for use in a triple combination therapy to address the trafficking defect of the most common CF-causing mutation, F508del-CFTR. [1][4] These application notes provide detailed methodologies for key assays used to evaluate the efficacy of **GLPG-3221** in correcting F508del-CFTR trafficking and function.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a defective protein that is unable to properly traffic to the cell surface and function as a chloride channel. [1] **GLPG-3221**, in combination with a C1 corrector and a potentiator, has been shown to increase the amount of functional CFTR at the cell surface, leading to enhanced chloride transport. [5]

## Data Presentation

The following table summarizes the quantitative data for **GLPG-3221**'s effect on F508del-CFTR correction.

Assay	Cell Line	Compound(s)	Key Parameter	Value	Reference
Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC)	Primary HBE cells (homozygous F508del)	GLPG-3221 (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator)	EC50	105 nM	<a href="#">[5]</a> <a href="#">[6]</a>
Human Bronchial Epithelial - Transepithelial Current Clamp (HBE-TECC)	Primary HBE cells (homozygous F508del)	GLPG-3221 (C2) + ABBV-2222 (C1) + GLPG-1837 (Potentiator)	Maximum Response vs. Dual Combination (C1 + Potentiator)	~6-fold increase	<a href="#">[5]</a>
Cell Surface Expression (CSE) - HRP Assay	CFBE410- cells with HRP-tagged F508del-CFTR	GLPG-3221 (as part of a combination therapy)	% of Wild-Type CFTR function	>40%	<a href="#">[7]</a>

## Experimental Protocols

### Cell Surface Expression Assay using HRP-tagged F508del-CFTR

This assay quantifies the amount of F508del-CFTR that has trafficked to the cell surface following treatment with corrector compounds.

Materials:

- CFBE410- cells stably expressing HRP-tagged F508del-CFTR
- Cell culture medium and supplements

- **GLPG-3221** and other compounds for testing
- HRP substrate (e.g., TMB)
- Plate reader

Protocol:

- Seed CFBE41o- cells expressing HRP-tagged F508del-CFTR in 96-well plates and culture until confluent.
- Treat the cells with **GLPG-3221**, alone or in combination with other modulators, at various concentrations for 16-24 hours at 37°C.
- Wash the cells with ice-cold PBS to remove excess compounds.
- Add HRP substrate to the wells.
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of F508del-CFTR rescue relative to a positive control (e.g., cells treated with a known corrector) and untreated cells.

## Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This functional assay measures the chloride ion transport across a polarized epithelial cell monolayer.

Materials:

- Primary human bronchial epithelial (HBE) cells from F508del homozygous donors
- Air-liquid interface (ALI) culture system
- Ussing chamber system

- Ringer's solution
- Forskolin, Genistein, and CFTR inhibitor-172
- **GLPG-3221** and other test compounds

Protocol:

- Culture primary HBE cells on permeable supports in an ALI system to form polarized monolayers.
- Treat the monolayers with **GLPG-3221** in combination with a C1 corrector and a potentiator for 24-48 hours.
- Mount the permeable supports in the Ussing chamber.
- Bathe both the apical and basolateral sides with Ringer's solution and measure the baseline short-circuit current (Isc).
- To stimulate CFTR-mediated chloride secretion, add forskolin and genistein to the basolateral solution.
- Record the change in Isc.
- To confirm that the current is CFTR-specific, add CFTR inhibitor-172 to the apical solution and observe the inhibition of the Isc.
- Calculate the net change in Isc to determine the level of CFTR function.

## Cell Surface Biotinylation and Western Blotting

This biochemical assay directly measures the amount of CFTR protein at the cell surface.

Materials:

- Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells)
- Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

- Lysis buffer
- Streptavidin beads
- SDS-PAGE and Western blotting reagents
- Anti-CFTR antibody

Protocol:

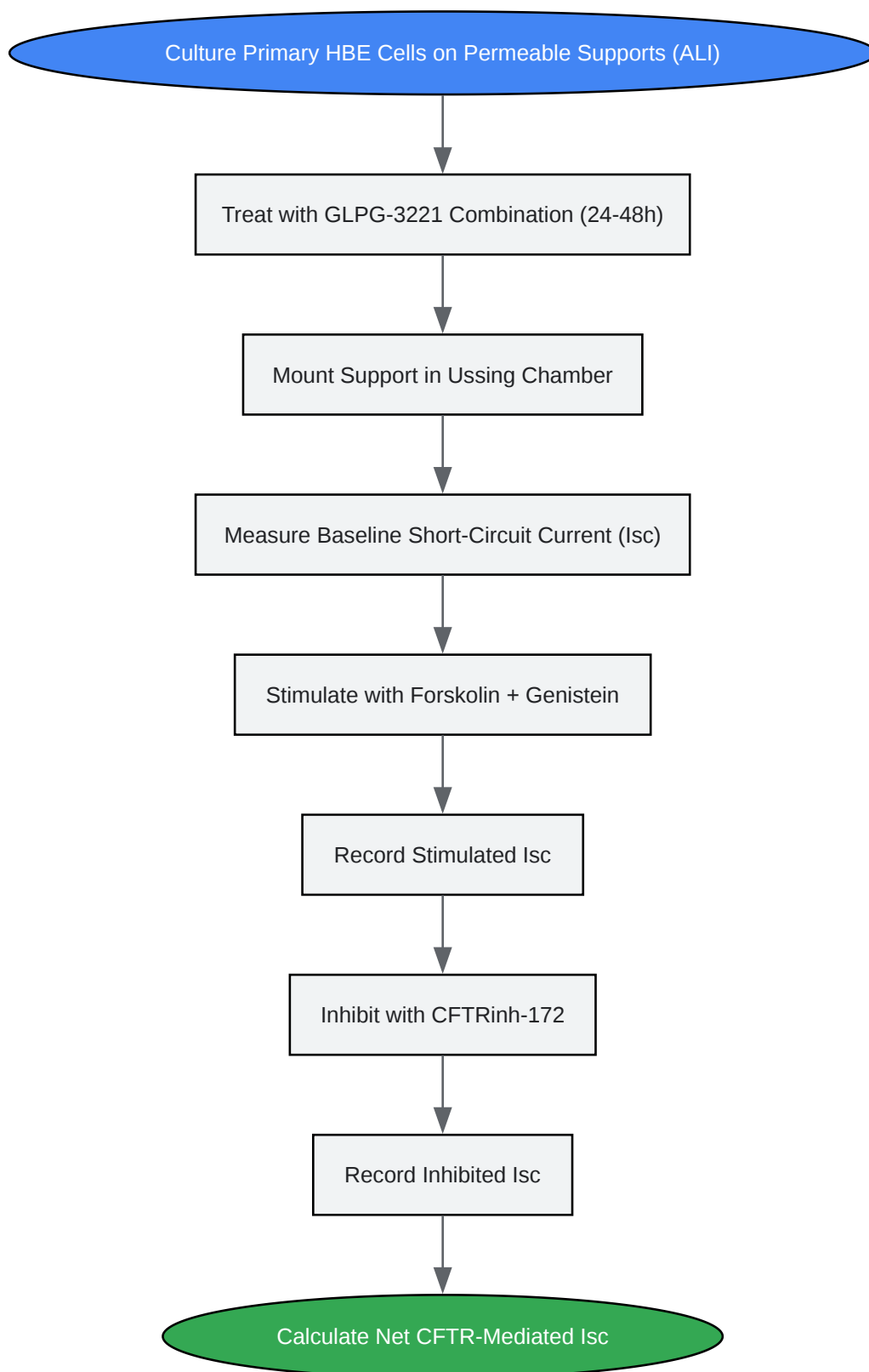
- Culture cells to confluence and treat with **GLPG-3221** and other modulators.
- Cool the cells to 4°C to inhibit membrane trafficking.
- Apically incubate the cells with a cell-impermeable biotinylation reagent to label cell surface proteins.
- Quench the biotinylation reaction and lyse the cells.
- Isolate the biotinylated proteins by incubating the cell lysate with streptavidin beads.
- Elute the bound proteins from the beads.
- Separate the proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with an anti-CFTR antibody to detect the amount of cell surface-resident CFTR.
- Quantify the band intensity to determine the relative amount of CFTR at the cell surface compared to control conditions.

## Visualizations



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Caption: Mechanism of action for **GLPG-3221** in a triple combination therapy.



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Caption: Workflow for the Ussing chamber functional assay.

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